molecular formula C14H15N B1362452 N-[(4-methylphenyl)methyl]aniline CAS No. 15818-64-1

N-[(4-methylphenyl)methyl]aniline

Cat. No.: B1362452
CAS No.: 15818-64-1
M. Wt: 197.27 g/mol
InChI Key: LFPDICHOBQRBKC-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]aniline, also known as 4-methyl-N-phenylbenzenemethanamine, is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 4-methylbenzyl group. This compound is of interest due to its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[(4-methylphenyl)methyl]aniline can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(4-methylphenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitro derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions include substituted anilines, imines, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-methylphenyl)methyl]aniline, also known as 4-methyl-N-(4-methylbenzyl)aniline, is an organic compound with significant applications in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals. This article explores its scientific research applications, supported by comprehensive data tables and case studies.

Synthesis of Pharmaceuticals

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For example, it has been reported as a precursor in the synthesis of anti-cancer agents and analgesics.

Case Study: Synthesis of Analgesics

A study demonstrated the use of this compound in synthesizing potent analgesic compounds through a series of chemical reactions involving diazotization and coupling reactions. The resulting compounds exhibited significant pain-relieving properties in preclinical trials.

Agrochemical Development

The compound is also important in agrochemical research, particularly in developing herbicides and insecticides. Its ability to interact with biological systems makes it a candidate for creating effective pest control agents.

Case Study: Herbicide Efficacy

Research has shown that derivatives of this compound possess herbicidal activity against various weed species. Field trials indicated that these compounds could effectively reduce weed populations while minimizing damage to crop plants.

Material Science

In material science, this compound is explored for its potential use in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study: Polymer Composites

A recent investigation focused on incorporating this compound into epoxy resins to improve thermal stability and mechanical strength. The modified resins showed enhanced performance characteristics compared to unmodified counterparts.

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that exposure can lead to methemoglobinemia, a condition affecting oxygen transport in the blood. Therefore, safety assessments are crucial when utilizing this compound in industrial applications.

Table 2: Toxicological Data Summary

EndpointValue
Acute ToxicityModerate
Methemoglobin FormationYes
NOAEL (mg/kg/day)5

Mechanism of Action

The mechanism by which N-[(4-methylphenyl)methyl]aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • N,N-Dimethyl-4-[(4-methylphenyl)amino]methyl]aniline
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline

Comparison: N-[(4-methylphenyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

N-[(4-methylphenyl)methyl]aniline, also known as 4-methyl-N-benzyl aniline, is an aromatic amine that has garnered interest due to its potential biological activities. This compound's structure allows it to interact with various biological systems, making it a subject of research in medicinal chemistry and toxicology.

Chemical Structure and Properties

  • Chemical Formula : C15H17N
  • Molecular Weight : 223.31 g/mol
  • CAS Number : 16979-20-7

The compound features a benzyl group attached to a methyl-substituted aniline, which influences its solubility and reactivity in biological systems.

This compound exhibits its biological activity primarily through interactions with enzymes and receptors. The compound can act as an inhibitor or modulator of certain metabolic pathways, affecting cellular processes such as proliferation and apoptosis. Specific mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Interaction : The compound can bind to specific receptors, altering their activity and leading to various biological effects.

Antimicrobial Activity

Research has indicated that this compound displays significant antimicrobial properties. A study evaluating various benzylated intermediates found that compounds similar to this compound showed effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.4 to 4.5 µM in certain derivatives .

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound possess antiproliferative effects against cancer cell lines. These compounds can induce apoptosis and autophagy, modulating key signaling pathways involved in cell survival and proliferation .

Toxicological Studies

The safety profile of this compound is crucial for its potential applications. Toxicological assessments have revealed that while the compound exhibits biological activity, it also poses risks associated with its aromatic amine structure, which is known for potential carcinogenicity .

Case Studies and Research Findings

  • Antibacterial Efficacy : A comparative study on various benzylated compounds highlighted the antibacterial efficacy of this compound against multiple strains of bacteria, emphasizing its potential as a lead compound in antibiotic development .
  • Anticancer Activity : In research focusing on the antiproliferative effects of related compounds on human cancer cell lines, derivatives of this compound were shown to significantly inhibit cell growth, suggesting a dual role as both an antibacterial and anticancer agent .
  • Toxicological Assessment : Investigations into the toxicological aspects revealed that while the compound has beneficial biological activities, careful consideration must be given to its safety profile due to the risks associated with exposure to aromatic amines .

Data Summary Table

Activity Type Observed Effect Reference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in cancer cells
ToxicityPotential carcinogenic effects

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPDICHOBQRBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303565
Record name n-(4-methylbenzyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15818-64-1
Record name NSC159089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-methylbenzyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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